Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-fluorobenzenethiol
This guide provides a comprehensive technical overview of 4-Amino-3-fluorobenzenethiol (CAS No. 15178-48-0), a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, synthetic pathways, reactivity profile, and strategic applications, particularly in the synthesis of targeted therapeutics. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.
4-Amino-3-fluorobenzenethiol is a substituted aromatic thiol featuring three distinct functional groups—amino (-NH₂), fluoro (-F), and thiol (-SH)—that dictate its unique chemical behavior. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the benzene ring, combined with the nucleophilic character of the thiol, makes it a versatile intermediate in complex organic synthesis.
The core physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 15178-48-0 | [1][2][3][4] |
| Molecular Formula | C₆H₆FNS | [1][2][3][5] |
| Molecular Weight | 143.18 g/mol | [1][2][3] |
| Purity | Typically ≥97% | [2] |
| Boiling Point | 243.4°C at 760 mmHg | [6] |
| Density | 1.319 g/cm³ | [6] |
| Flash Point | 101°C | [6] |
| SMILES | SC1=CC=C(N)C(F)=C1 | [4][7] |
Spectroscopic Signature: A Predictive Analysis
Detailed experimental spectra for 4-Amino-3-fluorobenzenethiol are not broadly published. However, based on its structure, we can predict its key spectroscopic features, which are essential for reaction monitoring and quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by their coupling to each other and to the adjacent fluorine atom. The protons of the amino (-NH₂) and thiol (-SH) groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The C-F coupling will be a key diagnostic feature, resulting in splitting of the carbon signals for the fluorine-bearing carbon and its neighbors.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected frequencies include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), S-H stretching for the thiol (a weak band around 2550-2600 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and various C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).[8]
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 143.18, corresponding to the molecular weight of the compound.
Synthesis and Purification: A Proposed Workflow
A robust synthesis of 4-Amino-3-fluorobenzenethiol is critical for its application. While multiple routes are conceivable, a common and logical approach involves the reduction of a nitro-precursor, which is a standard method for preparing anilines.[9] The following section details a proposed, chemically sound protocol.
Diagram: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 4-Amino-3-fluorobenzenethiol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for analogous transformations.
Step 1: Synthesis of 2-Fluoro-4-mercapto-1-nitrobenzene (Intermediate)
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Rationale: Introduce the thiol group onto the fluoronitrobenzene scaffold. The nitro and fluoro groups direct incoming nucleophiles to the para position.
-
Procedure:
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To a solution of 2-fluoro-1-nitrobenzene in a suitable polar aprotic solvent like DMF, add sodium hydrosulfide (NaSH) portion-wise at 0°C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, quench the reaction with aqueous HCl and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
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Step 2: Reduction to 4-Amino-3-fluorobenzenethiol
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Rationale: Selectively reduce the nitro group to an amine without affecting the thiol or fluoro groups. Catalytic hydrogenation or metal/acid reduction are standard choices.[9]
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in methanol or ethanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).[9]
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 3-5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Step 3: Purification
-
Rationale: Remove any unreacted starting materials or side products to achieve the high purity required for pharmaceutical applications.
-
Procedure:
-
Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purification can be achieved by recrystallization if the product is a solid at room temperature. The final product should be stored under an inert atmosphere in a dark place.[4]
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Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Amino-3-fluorobenzenethiol is governed by its three functional groups. Understanding their electronic interplay is key to its synthetic utility.
Diagram: Molecular Reactivity Map
Caption: Functional group analysis and predicted reactivity sites.
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The Thiol Group (-SH): This is arguably the most versatile functional group for derivatization. As a soft nucleophile, the thiol (or its more reactive conjugate base, the thiolate) readily attacks soft electrophiles.[10] This makes it ideal for reactions like S-alkylation, S-arylation, and Michael additions, which are fundamental for building larger molecular scaffolds.
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The Amino Group (-NH₂): This group serves two primary roles. First, it is a potent activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the positions ortho and para to it. Second, the amine itself is a nucleophile and can be acylated, alkylated, or used in coupling reactions to form amides or new C-N bonds.
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The Fluoro Group (-F): The strategic placement of a fluorine atom is a common tactic in modern drug design.[11][12] It exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the nearby amino group, potentially altering its binding properties in a biological target. Fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which aids in membrane permeability.[13]
Applications in Drug Discovery and Development
4-Amino-3-fluorobenzenethiol is a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.[14] The aniline and thiol moieties provide two key points for diversification and scaffold construction.
Case Study: Role in Kinase Inhibitor Synthesis
Many kinase inhibitors target the ATP-binding pocket of the enzyme.[15][16] A common structural motif involves a "hinge-binding" heterocycle connected to a substituted aniline core. 4-Amino-3-fluorobenzenethiol is an ideal starting material for such structures.
Diagram: Hypothetical Kinase Inhibitor Synthesis Workflow
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